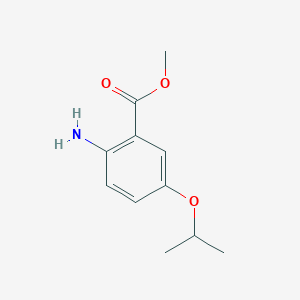

Methyl 2-amino-5-isopropoxybenzoate

Overview

Description

Methyl 2-Amino-5-isopropoxybenzoate (CAS# 458537-97-8) is a useful research chemical . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 .

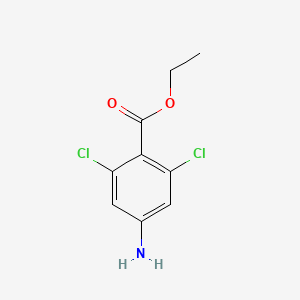

Molecular Structure Analysis

The molecular structure of Methyl 2-Amino-5-isopropoxybenzoate includes a benzene ring with an isopropoxy group (propan-2-yloxy) at the 5th position, an amino group at the 2nd position, and a methyl ester group attached to the carboxyl group . The compound’s complexity is 218, and it has a topological polar surface area of 61.6 .Physical And Chemical Properties Analysis

Methyl 2-Amino-5-isopropoxybenzoate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . It has a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound’s exact mass is 209.10519334, and it has a rotatable bond count of 4 .Scientific Research Applications

Green Chemistry Solvent

Methyl 2-amino-5-isopropoxybenzoate: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a suitable non-toxic replacement for common polar aprotic solvents . This application is crucial in promoting sustainable chemical practices.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of complex molecules which can be used in pharmaceuticals and agrochemicals.

Nonlinear Optical Material

Research indicates that related compounds, such as 2-amino-5-nitropyridine , have been used to create novel organic single crystals for nonlinear optical (NLO) applications . Methyl 2-amino-5-isopropoxybenzoate could potentially serve a similar role in the development of NLO materials.

Optical Limiting Applications

The related compound 2-amino-5-nitropyridine has shown promise in optical limiting applications . Methyl 2-amino-5-isopropoxybenzoate may also be explored for its optical limiting properties, which can protect sensitive optical sensors from damage by intense light sources.

Membrane Science

In membrane science, the need for conventional, toxic polar aprotic solvents is significant. Methyl 2-amino-5-isopropoxybenzoate, as a green solvent, could replace these harmful solvents and be used in the fabrication and testing of membranes .

Arylation Reactions

The compound has been demonstrated to be effective in O- and N-arylation reactions, which are crucial in the synthesis of complex organic molecules. This application showcases its versatility in organic synthesis .

properties

IUPAC Name |

methyl 2-amino-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOXNIWFQQOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)

![5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2900408.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)